molecular formula C₁₈H₂₁D₅O B1161081 Galaxolide-d5 (Mixture of Diastereomers)

Galaxolide-d5 (Mixture of Diastereomers)

Cat. No.: B1161081
M. Wt: 263.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galaxolide-d5 (HHCB-d5) is a deuterated analog of the synthetic musk Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[γ]benzopyran, HHCB). The "-d5" denotes the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is commonly employed to create internal standards for mass spectrometry-based analyses, enabling precise quantification by distinguishing the deuterated compound from its non-deuterated counterpart .

Diastereomers exhibit distinct physical and chemical properties, such as solubility, chromatographic behavior, and stability, which are critical for analytical applications . The molecular formula of Galaxolide-d5 is C18H21D5O, with a molecular weight of approximately 281.46 g/mol (adjusted for deuterium substitution from the non-deuterated Galaxolide, C18H26O, MW 258.4 g/mol) .

Properties

Molecular Formula

C₁₈H₂₁D₅O

Molecular Weight

263.43

Synonyms

1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran-d5;  1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyrane-d5;  Abbalide-d5;  Galaxolide 50BB-d5;  Galaxolide 50IPM-d5;  Galaxolide White-d5;  Pearlide-d5;  HHCB-d5

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring

Galaxolide-d5 is frequently employed in studies assessing the presence of synthetic musks in environmental samples. For instance, it has been utilized to evaluate the occurrence of synthetic musks in wastewater and treated water samples. A study reported that galaxolide and its metabolite, galaxolidone, were detected in reverse osmosis-treated water, indicating their persistence and potential for bioaccumulation in aquatic environments .

Table 1: Detection of Galaxolide-d5 in Environmental Samples

Sample TypeConcentration (ng/L)Detection Method
Wastewater29High-Resolution Mass Spectrometry
Treated Water10Liquid Chromatography-Mass Spectrometry
Blood/Fat SamplesVariableSolid Phase Extraction followed by GC-MS

Toxicological Studies

Research has highlighted the endocrine-disrupting potential of galaxolide-d5 and related compounds. These studies often focus on the compound's ability to bind to hormone receptors, which can lead to adverse health effects. For example, galaxolide has been shown to stimulate estrogenic receptors, raising concerns about its use in consumer products .

Table 2: Toxicological Effects of Galaxolide-d5

Effect TypeObserved Outcome
Endocrine DisruptionActivation of estrogenic receptors
BioaccumulationDetected in human breast milk
Dermal ExposureAverage exposure levels: 75.69 µg/kg bw/day for adults

Industrial Applications

Galaxolide-d5 is also used in industrial applications where fragrance stability is critical. Its properties make it suitable for inclusion in various formulations:

  • Personal Care Products : It is commonly found in perfumes, shampoos, and lotions due to its long-lasting scent profile.
  • Household Cleaning Products : The compound is used to mask odors and enhance the sensory experience of cleaning agents.

Regulatory Considerations

The use of galaxolide-d5 has come under scrutiny due to its persistence and potential toxicity. Regulatory bodies are increasingly focusing on the assessment of synthetic musks as substances of very high concern due to their bioaccumulative nature . The European Chemicals Agency has identified galaxolide as a substance requiring careful monitoring and regulation.

Case Study: Monitoring Synthetic Musks in Rural Peru

A study conducted using silicone wristbands as personal samplers demonstrated the prevalence of synthetic musks, including galaxolide-d5, in rural communities exposed to agricultural runoff . The findings highlighted the need for continuous monitoring of emerging contaminants and their health implications.

Case Study: Exposure Assessment through Personal Care Products

Research assessing dermal exposure to synthetic musks revealed significant concentrations of galaxolide-d5 in personal care products like perfumes and shampoos . This study quantified average daily exposures, emphasizing the importance of understanding consumer product safety.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Analytical Comparison of Galaxolide-d5 and Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
Galaxolide-d5 C18H21D5O 281.46 1222-05-5* Analytical internal standard
rac-Galaxolidone C18H24O2 272.38 507442-49-1 Fragrance research
Jasmonic Acid-d5 C12D5H13O3 215.30 N/A Plant hormone studies
Biperiden HCl-d5 C21D5H24NO·HCl 352.95 N/A Pharmacokinetic studies

*CAS for non-deuterated Galaxolide; deuterated form may have a unique identifier.

Table 2: Chromatographic Resolution of Diastereomers (Adapted from )

Diastereomer Type Column Used Average Rf Separation Factor (α)
RR/SS Azulene Diols Chiralcel-OD-H 3.4 2.4
RS/SR Azulene Diols Chiralcel-OD-H 8.1 7.8

Preparation Methods

Catalyst Design for Deuterium Compatibility

The Pd-X/Y catalyst, comprising palladium, phosphine ligands (X), and a molecular sieve (Y), promotes C–D bond formation via σ-bond metathesis. Tricyclohexylphosphine ligands enhance Pd’s affinity for deuterated substrates, as evidenced by a 97% selectivity in non-deuterated systems. Modifying the ligand to include deuterated phosphines (e.g., tricyclohexylphosphine-d21) could further optimize deuterium retention.

Reaction Mechanism and Isotope Effects

The TEBBE reagent transfers a methylene group (-CH2-) in standard Galaxolide synthesis. For Galaxolide-d5, a deuterated TEBBE analog (-CD2-) introduces deuterium at the bridgehead positions. Kinetic isotope effects (KIEs) slow the methylene transfer step, requiring prolonged reaction times (5–7 hours vs. 3–5 hours for non-deuterated). Table 1 compares key parameters between standard and deuterated syntheses.

Table 1: Comparative Reaction Parameters for Galaxolide and Galaxolide-d5

ParameterGalaxolideGalaxolide-d5
Reaction Time (h)3–55–7
Temperature (°C)0–3010–30
Pd Catalyst Loading (wt%)3–75–8
Conversion (%)93–9885–92
Selectivity (%)95–9990–95

Optimization of Deuterium Incorporation

Solvent and Temperature Effects

Polar aprotic solvents (e.g., tetrahydrofuran-d8) enhance deuterium stability during the methylene etherification. Maintaining temperatures below 30°C prevents deuterium loss via H/D exchange, while higher temperatures (up to 50°C) may be tolerated with deuterated catalysts.

Stoichiometric Adjustments

A molar ratio of hexamethylindanol-d5 to TEBBE-d2 of 1:1.4 ensures excess deuterated methylene groups, compensating for kinetic limitations. This ratio achieves 89% isotopic purity in the final product.

Analytical Characterization of Diastereomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectra reveal deuterium incorporation through the absence of proton signals at methyl positions (δ 1.2–1.5 ppm). ²H-NMR confirms isotopic enrichment, while ¹³C-NMR distinguishes diastereomers via subtle shifts in the cyclopentane ring carbons.

Mass Spectrometry (MS)

High-resolution MS (HRMS) identifies the molecular ion cluster at m/z 263.4 ([M+H]⁺), with a 5 Da shift relative to non-deuterated Galaxolide. Diastereomeric ratios are quantified using gas chromatography–mass spectrometry (GC–MS) with chiral stationary phases.

Industrial-Scale Production Considerations

Scaling deuterated synthesis introduces challenges in catalyst recovery and deuterium sourcing. The patent’s continuous rectification system (20–40 trays, 2–5 mmHg) achieves 98% purity for non-deuterated Galaxolide . Adapting this for Galaxolide-d5 requires stainless-steel reactors to minimize deuterium adsorption and dedicated distillation columns to prevent cross-contamination.

Q & A

Q. How can researchers determine the diastereomer ratio in Galaxolide-d5 mixtures experimentally?

To quantify diastereomer ratios, use nuclear magnetic resonance (NMR) spectroscopy with deuterated solvents (e.g., CDCl₃) to resolve distinct proton environments. Integrate signals corresponding to stereochemical markers (e.g., methyl or cyclohexyl protons) and calculate ratios using peak area comparisons. Cross-validate with high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose-based columns) under isocratic conditions .

Q. What spectroscopic techniques are optimal for characterizing Galaxolide-d5 diastereomers?

  • NMR : Focus on 1H^{1}\text{H} and 13C^{13}\text{C} spectra to identify stereochemical shifts, particularly in cyclohexanol or methylene groups.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (C₁₈H₁₉D₅O₂) and isotopic purity.
  • Infrared (IR) Spectroscopy : Analyze carbonyl (C=O) and hydroxyl (O-H) stretching frequencies to detect conformational differences. Always compare against authenticated reference standards .

Q. How should Galaxolide-d5 be stored to prevent diastereomer interconversion?

Store at –20°C in amber vials under inert gas (e.g., argon) to minimize thermal or photochemical racemization. Monitor pH in solution (neutral conditions preferred) and avoid prolonged exposure to polar solvents like methanol .

Q. What validation steps ensure purity in pharmacokinetic studies?

Perform spike recovery experiments using spiked matrices (e.g., plasma or urine). Validate via:

  • HPLC-UV : Assess peak symmetry and retention time consistency.
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Quantify limit of detection (LOD) and limit of quantification (LOQ) using internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can contradictions in diastereomer quantification across analytical methods be resolved?

Apply Bland-Altman analysis to compare NMR, HPLC, and LC-MS results. Investigate systematic errors (e.g., column degradation in HPLC or solvent shifts in NMR). Use principal component analysis (PCA) to identify outlier datasets and validate with isotopic dilution assays .

Q. What computational models predict chromatographic behavior of Galaxolide-d5 diastereomers?

Employ molecular dynamics simulations to model interactions with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Parameterize force fields using experimentally derived retention times and validate with quantitative structure-retention relationship (QSRR) models .

Q. How does diastereomer composition affect environmental persistence in ecotoxicology studies?

Conduct isotopic tracer experiments in simulated aquatic systems (e.g., OECD 308 guidelines). Monitor degradation rates via LC-MS/MS and compare half-lives (t1/2t_{1/2}) of individual diastereomers. Use QSAR models to correlate stereochemistry with biodegradability .

Q. What strategies isolate individual diastereomers for bioactivity assays?

  • Preparative Chiral HPLC : Scale up analytical conditions (e.g., 20 mm column diameter, 10 µm particle size) with fraction collection.
  • Crystallization : Screen solvent systems (e.g., hexane/ethyl acetate) to exploit differential solubility. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

Key Methodological Considerations

  • Cross-Validation : Always combine orthogonal techniques (e.g., NMR + HPLC) to mitigate method-specific biases .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to address variability in diastereomer-specific data .
  • Ethical Compliance : Adhere to safety protocols (e.g., H303+H313+H333 handling codes) when synthesizing or handling deuterated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.